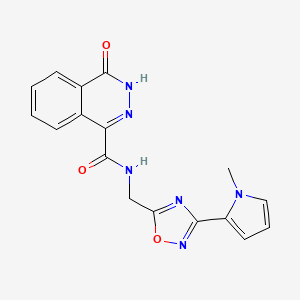
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step process involving the reaction of specific intermediates under controlled conditions is typically employed. One common synthetic route starts with the formation of the oxadiazole ring, followed by the introduction of the pyrrole and phthalazine moieties. The reaction conditions often include the use of organic solvents like dichloromethane, catalysts like palladium or copper, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves scaling up the laboratory synthetic route. This process requires stringent quality control measures to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often utilized in quality assurance.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Can involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly employs reagents such as lithium aluminum hydride or hydrogen in the presence of a metal catalyst.
Substitution: : Often involves nucleophilic substitution reactions, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous solution, temperature control around 25-30°C.
Reduction: : Lithium aluminum hydride in an anhydrous ether solvent, under inert atmosphere.
Substitution: : Sodium hydride in dimethyl sulfoxide (DMSO) as solvent, at temperatures around 60-80°C.
Major Products Formed
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: : Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Biology: : Explored for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: : Applied in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects depends on its specific application. Generally, it acts by:
Binding to specific molecular targets such as enzymes or receptors.
Modulating the activity of these targets, thereby affecting biological pathways.
Comparison with Similar Compounds
Compared to other similar compounds, N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups and its potential range of applications. Similar compounds include:
N-(3-(1H-Pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)acetamide: : Differing mainly in the absence of the phthalazine moiety.
4-Oxo-3,4-dihydrophthalazine-1-carboxamide: : Lacking the oxadiazole and pyrrole components.
This compound stands out due to the synergy of its multiple functional groups, contributing to its unique properties and wide-ranging applications.
So, how does that sound? Anything you want to dive deeper into?
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-23-8-4-7-12(23)15-19-13(26-22-15)9-18-17(25)14-10-5-2-3-6-11(10)16(24)21-20-14/h2-8H,9H2,1H3,(H,18,25)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXJGFFFZRBREK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2374328.png)

![N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2374332.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2374335.png)
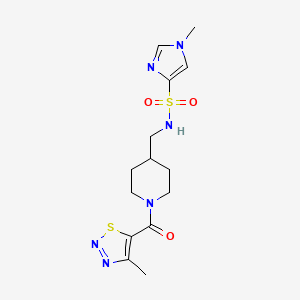
![ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)
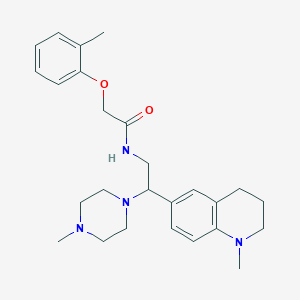
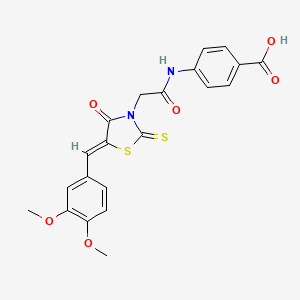
![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)

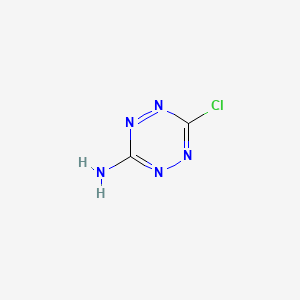
![N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide](/img/structure/B2374351.png)
